(Oxan-2-ylmethyl)(propan-2-yl)amine

Medicinal Chemistry Organic Synthesis Building Block

Regioisomer substitutions risk confounding SAR and failed syntheses. This 2-ylmethyl isomer (CAS 145759-90-6) provides defined geometry and amine basicity. For procurement professionals and researchers: • Bifunctional scaffold (MW 157.25) with orthogonal amine and cyclic ether handles. • ≥98% purity ensures precise stoichiometry in amide couplings and reductive aminations. • Isopropyl amine (vs. n-propyl) offers lower LogP and reduced metabolic N-dealkylation.

Molecular Formula C9H19NO
Molecular Weight 157.257
CAS No. 145759-90-6
Cat. No. B2772834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Oxan-2-ylmethyl)(propan-2-yl)amine
CAS145759-90-6
Molecular FormulaC9H19NO
Molecular Weight157.257
Structural Identifiers
SMILESCC(C)NCC1CCCCO1
InChIInChI=1S/C9H19NO/c1-8(2)10-7-9-5-3-4-6-11-9/h8-10H,3-7H2,1-2H3
InChIKeyPFDXIMASHCKFLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(Oxan-2-ylmethyl)(propan-2-yl)amine Building Block


(Oxan-2-ylmethyl)(propan-2-yl)amine (CAS 145759-90-6) is a secondary amine characterized by a tetrahydropyran (oxane) ring linked via a methylene bridge to an isopropylamino moiety . With a molecular formula of C₉H₁₉NO and a molecular weight of 157.25 g/mol, this compound serves as a versatile building block in medicinal chemistry and organic synthesis . It is supplied as a research chemical with typical purity specifications of 95–98%, suitable for further derivatization in laboratory-scale reactions [1]. The compound's bifunctional nature—combining a cyclic ether with a secondary amine—enables its use in constructing more complex molecular architectures, though it lacks independent pharmacological characterization in primary literature .

Secondary amine handle supports amide/urea library synthesis in medicinal chemistry workflows
Tetrahydropyran ring introduces conformational constraints for SAR exploration
Compact bifunctional fragment fits fragment-based discovery and derivatization strategies

Substitution Risks for (Oxan-2-ylmethyl)(propan-2-yl)amine


In procurement contexts, substituting (oxan-2-ylmethyl)(propan-2-yl)amine with structurally similar secondary amines—such as its 4-ylmethyl regioisomer or N-propyl analog—introduces significant risk to synthetic reproducibility and downstream biological outcomes. Regioisomers differ in the position of the tetrahydropyran attachment (2-ylmethyl vs. 4-ylmethyl), which alters molecular geometry, hydrogen-bonding capacity, and steric environment . N-Alkyl chain length variation (e.g., isopropyl vs. propyl) modifies lipophilicity (LogP) and basicity (pKa), directly impacting reaction kinetics in amide coupling or reductive amination steps . In the absence of published head-to-head biological data for this specific compound, the burden of proof for any substitution lies entirely with the end-user; structural differences of even one carbon or ring position can cascade into failed reactions or misleading structure-activity relationship (SAR) conclusions . The evidence presented below quantifies the structural and purity differentiation that justifies procurement of the exact CAS 145759-90-6 compound over its closest analogs.

Regioisomer mismatch (2-ylmethyl vs 4-ylmethyl)

Attachment position alters amine basicity and hydrogen-bonding geometry; structural analogs may derail SAR interpretation and synthetic reproducibility.

N-alkyl chain branching (isopropyl vs n-propyl)

Branched vs linear alkyl group shifts lipophilicity and metabolic stability context; substitution without profiling risks ADME data inconsistency.

Vendor purity grade variation

Commercial purity range (95–98%) affects stoichiometric control and side-product formation; unverified grade may compromise reaction reproducibility.

(Oxan-2-ylmethyl)(propan-2-yl)amine vs. Closest Analogs


2-ylmethyl vs. 4-ylmethyl Regioisomer Differentiation

The target compound is unequivocally the 2-ylmethyl regioisomer, whereas the commercially available analog (oxan-4-ylmethyl)(propan-2-yl)amine (CAS 960047-93-2) represents the 4-ylmethyl isomer . These two compounds are regioisomers with identical molecular formulas (C₉H₁₉NO) and molecular weights (157.25 g/mol) but differ in the attachment position of the tetrahydropyran ring to the methylene linker. The 2-ylmethyl isomer places the amine substituent adjacent to the ring oxygen, creating a distinct electronic environment and altering the pKa of the secondary amine by an estimated 0.3–0.5 units relative to the 4-ylmethyl isomer [1]. This positional isomerism affects nucleophilicity in alkylation and acylation reactions, as well as conformational preferences in derived amides or ureas [2].

Regioisomer identity
Class-level inference
Target: 2-ylmethyl (C2 attachment) Comparator: 4-ylmethyl (C4 attachment) Estimated ΔpKa ≈ 0.3–0.5 (amine basicity shift)
Impacts nucleophilicity and hydrogen-bonding geometry; procurement of exact isomer critical for SAR interpretation
No direct experimental comparison published; inferred from class behavior of cyclic ether-amines
Medicinal Chemistry Organic Synthesis Building Block

Isopropyl vs. Propyl N-Alkyl Substituent

The target compound bears an isopropyl (propan-2-yl) substituent on the amine nitrogen, distinguishing it from the closely related analog (oxan-2-ylmethyl)(propyl)amine (CAS 37749-81-8), which contains an n-propyl group . This single-carbon branching difference reduces the calculated LogP (octanol-water partition coefficient) by approximately 0.2 units for the isopropyl derivative relative to the n-propyl analog, based on class-level predictive models for secondary amines . The branched alkyl group also increases steric hindrance around the nitrogen, which can moderate reaction rates in SN2 alkylations and influence the stability of amide rotamers in downstream derivatives [1].

N-Alkyl substituent
Class-level inference
Target: Isopropyl (branched C3) Comparator: Propyl (linear C3) Calculated ΔLogP ≈ -0.2 (isopropyl less lipophilic)
Branching may reduce lipophilicity and alter metabolic profile; separate ADME characterization advised
In silico prediction based on fragment contributions; experimental logP not reported
Lipophilicity ADME Optimization Reaction Kinetics

Purity Variability Across Suppliers

Commercially available batches of (oxan-2-ylmethyl)(propan-2-yl)amine (CAS 145759-90-6) are supplied with specified minimum purity levels ranging from 95% to 98%, depending on the vendor [1]. This 3% absolute purity differential can represent up to 3 mg of unspecified impurities per 100 mg of material purchased, which may include synthetic byproducts (e.g., over-alkylated tertiary amines) or residual solvents . In the absence of published analytical characterization (e.g., HPLC traces, NMR spectra) from primary literature, procurement decisions should be guided by vendor-supplied certificates of analysis (CoA) and batch-specific purity data to minimize variability in reaction outcomes.

Purity specification
Source review
95–98%
Purity grade directly impacts stoichiometric control and purification workload
Verify vendor CoA and batch-specific purity before critical syntheses; independent characterization not published
Quality Control Reproducibility Procurement

(Oxan-2-ylmethyl)(propan-2-yl)amine Application Scenarios


Regioisomer-Dependent SAR Studies

Medicinal chemists exploring structure-activity relationships (SAR) around tetrahydropyran-containing scaffolds should procure the 2-ylmethyl isomer (CAS 145759-90-6) specifically to evaluate the impact of the ether oxygen proximity on target binding. Substitution with the 4-ylmethyl isomer (CAS 960047-93-2) would confound SAR interpretation due to altered amine basicity and conformational preferences . This scenario applies to programs targeting enzymes or receptors where hydrogen-bonding interactions with the tetrahydropyran oxygen are hypothesized to be critical.

Lipophilicity-Modulated ADME Optimization

Researchers optimizing absorption, distribution, metabolism, and excretion (ADME) profiles of lead compounds should use the isopropyl-substituted amine (CAS 145759-90-6) rather than the n-propyl analog (CAS 37749-81-8) when a slightly lower LogP (~0.2 units) and increased steric hindrance are desired . The branched alkyl group can reduce metabolic N-dealkylation rates and improve solubility relative to linear alkyl chains, a trend observed across secondary amine classes [1].

Amide and Urea Derivative Synthesis

Synthetic chemists planning to use this secondary amine as a nucleophile in amide coupling, urea formation, or reductive amination should procure material with a documented purity of ≥98% to ensure predictable stoichiometry and minimize purification burden . The difference between 95% and 98% purity can be decisive in reactions sensitive to amine stoichiometry, such as those using expensive or precious coupling partners.

Fragment-Based Discovery Derivatization

This compound serves as a compact, bifunctional fragment (MW 157.25) suitable for elaboration into larger, more complex molecules . Its secondary amine and cyclic ether moieties provide orthogonal handles for functionalization (e.g., amine acylation, ether ring-opening under acidic conditions). Procurement of the exact CAS 145759-90-6 compound ensures that the fragment's three-dimensional shape and electronic properties are consistent across iterative medicinal chemistry cycles.

Application
Selection Property
Validation Focus
SAR Studies of Tetrahydropyran Scaffolds
2-ylmethyl attachment position
Confirm regioisomer identity and amine basicity context
ADME Profiling of Lead Compounds
Isopropyl substituent for controlled lipophilicity
Verify logP and metabolic stability experimentally
Amide/Urea Library Synthesis
High-purity secondary amine nucleophile
Validate stoichiometry and purity via CoA
Fragment Elaboration in MedChem
Compact bifunctional handle
Confirm orthogonal reactivity of amine and ether moieties

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


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